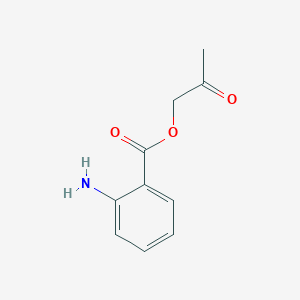

2-Oxopropyl 2-aminobenzoate

Beschreibung

Eigenschaften

IUPAC Name |

2-oxopropyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)6-14-10(13)8-4-2-3-5-9(8)11/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEBHZMLKFWTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Oxopropyl 2-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis pathway for 2-Oxopropyl 2-aminobenzoate, a molecule of interest for further research and development. Due to the limited availability of published data on this specific compound, this guide outlines a scientifically sound and plausible synthetic route based on established chemical principles and analogous reactions. The information presented herein is intended to serve as a foundational resource for the laboratory preparation and characterization of this compound.

Proposed Synthesis Pathway

The most direct and feasible method for the synthesis of this compound is the esterification of 2-aminobenzoic acid (anthranilic acid) with chloroacetone. This reaction proceeds via a nucleophilic substitution mechanism, where the carboxylate of 2-aminobenzoic acid acts as a nucleophile, displacing the chloride from chloroacetone. The use of a suitable base is crucial to deprotonate the carboxylic acid, thereby activating it for the reaction.

Quantitative Data Summary

As a specific published synthesis for this compound is not available, the following table provides estimated and predicted data based on the analysis of similar compounds and general principles of organic chemistry. These values should be considered as a guide for the experimental characterization of the synthesized product.

| Parameter | Predicted/Estimated Value |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Appearance | Expected to be a crystalline solid or oil |

| Melting Point | Estimated in the range of 60-80 °C |

| Boiling Point | > 200 °C (with potential decomposition) |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane); sparingly soluble in water. |

| Yield | Estimated to be in the range of 60-80% based on analogous esterification reactions of anthranilic acid. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.9-8.1 (dd, 1H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 5.5-6.0 (br s, 2H, -NH₂), 4.8-5.0 (s, 2H, -O-CH₂-), 2.2-2.4 (s, 3H, -C(O)-CH₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 205-207 (C=O, ketone), 167-169 (C=O, ester), 150-152 (Ar-C-NH₂), 134-136 (Ar-CH), 131-133 (Ar-CH), 116-118 (Ar-CH), 115-117 (Ar-CH), 110-112 (Ar-C), 68-70 (-O-CH₂-), 26-28 (-CH₃) ppm. |

| IR (KBr, cm⁻¹) | 3450-3350 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1730-1710 (C=O stretch, ketone), 1700-1680 (C=O stretch, ester), 1620-1600 (N-H bend), 1250-1200 (C-O stretch). |

| Mass Spec (EI) | m/z (%): 193 [M]⁺, 137 [M - C₃H₄O]⁺, 120 [M - C₃H₄O - OH]⁺, 92 [C₆H₆N]⁺. |

Detailed Experimental Protocol

This protocol describes a proposed method for the synthesis of this compound.

Materials:

-

2-Aminobenzoic acid (anthranilic acid)

-

Chloroacetone

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup (optional)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzoic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a suspension. The volume should be sufficient to ensure good stirring (approximately 10-15 mL per gram of 2-aminobenzoic acid).

-

Reagent Addition: While stirring, add chloroacetone (1.2 eq) to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Workup:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium chloride byproduct and wash the solid with a small amount of acetone.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

Figure 1. Proposed synthesis workflow for this compound.

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxopropyl 2-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Oxopropyl 2-aminobenzoate is an ester of anthranilic acid, a compound of interest in medicinal chemistry due to the diverse biological activities of anthranilate derivatives. A thorough understanding of the physicochemical properties of this molecule is fundamental for its potential development, including formulation design, pharmacokinetic profiling, and rational drug design. This technical guide provides a detailed overview of the predicted core physicochemical properties of this compound. In the absence of direct experimental data in publicly accessible literature, this guide presents predicted values and outlines comprehensive, standardized experimental protocols for their determination. Furthermore, a logical workflow for the synthesis and characterization of this and similar novel compounds is provided.

Core Physicochemical Properties

The fundamental properties of this compound are crucial for predicting its behavior in both chemical and biological systems. Due to the absence of experimentally determined data for this specific molecule, the following table summarizes predicted values obtained from computational models and estimations based on structurally related compounds.

Data Presentation: Summary of Predicted Physicochemical Properties

| Property | Predicted Value | Notes and Considerations |

| IUPAC Name | propan-2-onyl 2-aminobenzoate | |

| Synonyms | Acetonyl anthranilate, 2-Oxopropyl anthranilate | |

| CAS Number | Not assigned | A unique CAS number would be assigned upon synthesis and characterization. |

| Molecular Formula | C₁₀H₁₁NO₃ | |

| Molecular Weight | 193.20 g/mol | |

| Appearance | White to off-white crystalline solid | Predicted based on similar anthranilate esters. |

| Melting Point | 85 - 95 °C | Estimated based on related compounds. Impurities will lower and broaden this range. |

| Boiling Point | ~ 320 - 340 °C | Prediction at atmospheric pressure; likely to decompose at this temperature. |

| Water Solubility | Sparingly soluble | The ester group reduces solubility compared to the parent carboxylic acid. |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates moderate lipophilicity. |

| pKa (acidic) | Not applicable | No acidic protons are expected within the physiological pH range. |

| pKa (basic) | 1.5 - 2.5 | Refers to the protonated aromatic amine. |

Synthesis and Characterization Workflow

The synthesis and subsequent physicochemical characterization of a novel compound like this compound follows a logical progression. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for the synthesis and physicochemical characterization of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis: Fischer Esterification

A plausible route for the synthesis of this compound is the Fischer esterification of 2-aminobenzoic acid with 2-hydroxyacetone (hydroxyacetone).

Materials:

-

2-aminobenzoic acid

-

2-hydroxyacetone

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (5% w/v)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 2-aminobenzoic acid in an excess of 2-hydroxyacetone (e.g., 5-10 equivalents).

-

With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[1][2]

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.[1][2]

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.[1]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

-

Purity Assessment: A sharp melting range (e.g., 0.5-1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Boiling Point Determination (Micro Method)

Given the likely high boiling point and potential for decomposition, a micro-boiling point determination method is recommended.

Apparatus:

-

Thiele tube or a small beaker with mineral oil

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

Setup: A few drops of the liquid this compound are placed in the small test tube. A capillary tube is placed inside the test tube with the open end down.[3][4]

-

Assembly: The test tube is attached to a thermometer. The assembly is then clamped so that the bulb of the thermometer and the test tube are immersed in the mineral oil bath of a Thiele tube.[3][5]

-

Heating: The oil bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[5][6]

-

Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed.

-

Measurement: The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance.[5]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4)

-

Scintillation vials or small flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a vial. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: The vials are sealed and placed on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and clarified by centrifugation or filtration to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of the basic amino group.[7][8][9]

Apparatus:

-

pH meter with a calibrated electrode

-

Autotitrator or a burette

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel with temperature control

Procedure:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low) to a known concentration (e.g., 1 mM). The ionic strength is kept constant with an electrolyte like KCl (0.15 M).[7][10]

-

Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[10]

-

Titration:

-

The solution is made acidic (e.g., to pH 2) with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is then added in small, precise increments.[7][10]

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve. The experiment should be performed in triplicate to ensure reproducibility.[10]

Logical Relationships in Physicochemical Profiling

The interplay between the fundamental physicochemical properties is critical in drug development. The following diagram illustrates some of these key relationships.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chymist.com [chymist.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

In-depth Technical Guide: 2-Oxopropyl 2-aminobenzoate (CAS 130627-09-7)

An Examination of a Sparsely Documented Anthranilate Ester

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on 2-Oxopropyl 2-aminobenzoate (CAS 130627-09-7) is exceptionally limited. This guide summarizes the available data and provides a broader context based on related 2-aminobenzoate (anthranilate) derivatives. The absence of detailed experimental studies, including synthesis protocols and biological evaluations for this specific compound, necessitates a cautious interpretation of its potential properties and applications.

Introduction

This compound is a chemical entity identified by the CAS number 130627-09-7. It belongs to the class of anthranilate esters, which are derivatives of 2-aminobenzoic acid. While this class of compounds is known for a wide range of biological activities and applications, from flavor and fragrance agents to pharmaceuticals, this compound itself remains largely uncharacterized in scientific literature and patent databases. This document aims to consolidate the sparse information available and to frame it within the context of its better-studied chemical relatives.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 130627-09-7 | N/A |

| Molecular Formula | C₁₀H₁₁NO₃ | N/A |

| Molecular Weight | 193.2 g/mol | N/A |

| Predicted Density | 1.2±0.1 g/cm³ | N/A |

| Predicted Boiling Point | 359.0±22.0 °C at 760 mmHg | N/A |

| Predicted Flash Point | 190.0±18.7 °C | N/A |

| Canonical SMILES | CC(=O)COC(=O)C1=CC=CC=C1N | N/A |

| InChIKey | RHEBHZMLKFWTOI-UHFFFAOYSA-N | N/A |

Synthesis and Characterization

General Synthesis of 2-Aminobenzoate Esters

A definitive, peer-reviewed synthesis protocol for this compound has not been identified. However, a plausible synthetic route can be conceptualized based on standard esterification methods. The most common method for synthesizing esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

A potential, though unverified, synthetic pathway for this compound is the esterification of 2-aminobenzoic acid with 1-hydroxy-2-propanone (acetol).

Caption: Hypothetical Fischer Esterification Synthesis Route.

Spectroscopic Characterization

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been published. For novel compound identification, a full suite of spectroscopic analyses would be required to confirm the structure.

Biological Activity and Potential Applications

There are no specific studies detailing the biological activity or potential applications of this compound. However, the broader class of 2-aminobenzoate derivatives has been investigated for a variety of pharmacological activities. It is plausible that this compound could share some of these properties.

Context from Related Compounds

Derivatives of 2-aminobenzoic acid have been reported to exhibit a range of biological effects, including:

-

Anti-inflammatory and Analgesic Properties: Many anthranilate derivatives are known for their anti-inflammatory effects.

-

Antimicrobial and Antifungal Activity: Certain substituted 2-aminobenzoates have shown efficacy against various microbial and fungal strains.

-

Anticancer Potential: Some derivatives have been investigated for their cytotoxic effects on cancer cell lines.

The potential for this compound to exhibit any of these activities remains speculative without experimental validation.

Signaling Pathways of Related Anthranilates

Given the lack of data for the target compound, a diagram of a known signaling pathway for a related class of compounds is provided for illustrative purposes. For instance, some anti-inflammatory drugs exert their effects through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling cascade.

Caption: General Inflammatory Pathway and Potential Inhibition.

Conclusion and Future Directions

This compound (CAS 130627-09-7) is a chemical compound for which there is a significant lack of publicly available scientific data. While its basic chemical identity is known, its synthesis, physicochemical properties, and biological activities have not been documented in peer-reviewed literature or patents.

For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research should focus on:

-

Developing and publishing a robust synthesis protocol.

-

Conducting a full spectroscopic characterization (NMR, IR, MS, etc.) to confirm its structure.

-

Performing in vitro and in vivo studies to investigate its potential biological activities.

Until such data becomes available, any discussion of the properties and applications of this compound must be considered speculative and based on the general characteristics of the broader class of 2-aminobenzoate derivatives.

Spectral Data Analysis of 2-Oxopropyl 2-aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for 2-Oxopropyl 2-aminobenzoate (CAS 130627-09-7), a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 130627-09-7

-

Molecular Formula: C₁₀H₁₁NO₃

-

Molecular Weight: 193.2 g/mol

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and the analysis of the compound's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | Doublet of doublets | 1H | Ar-H |

| ~7.4 | Triplet of doublets | 1H | Ar-H |

| ~6.7 | Doublet | 1H | Ar-H |

| ~6.6 | Triplet | 1H | Ar-H |

| ~4.9 | Singlet | 2H | O-CH₂-C=O |

| ~4.5 (broad) | Singlet | 2H | NH₂ |

| ~2.2 | Singlet | 3H | C(=O)-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type |

| ~202 | C=O (Ketone) |

| ~167 | C=O (Ester) |

| ~150 | Ar-C (C-NH₂) |

| ~134 | Ar-CH |

| ~131 | Ar-CH |

| ~117 | Ar-CH |

| ~116 | Ar-CH |

| ~110 | Ar-C (C-C=O) |

| ~69 | O-CH₂ |

| ~26 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch | Aromatic Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic |

| ~1730 | C=O Stretch | Ketone |

| ~1710 | C=O Stretch | Ester |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1600 - 1550 | N-H Bend | Aromatic Amine |

| 1300 - 1200 | C-O Stretch | Ester |

| 1200 - 1000 | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 193 | [M]⁺ (Molecular Ion) |

| 137 | [M - C₃H₄O]⁺ (Loss of acetonyl group) |

| 120 | [M - C₃H₅O₂]⁺ (Loss of oxopropyl group) or [C₇H₆NO]⁺ |

| 92 | [C₆H₆N]⁺ |

| 57 | [C₃H₅O]⁺ (Acetonyl cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic compounds like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set appropriate parameters, including spectral width, acquisition time, and relaxation delay.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum, typically with proton decoupling.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the instrument's sample holder.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. For a relatively small organic molecule, Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

-

Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.

Stability and Degradation of 2-Oxopropyl 2-aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-Oxopropyl 2-aminobenzoate. Due to the limited direct literature on this specific ester, this document extrapolates from established chemical principles of ester hydrolysis and the well-documented metabolic pathways of its parent compound, 2-aminobenzoate (anthranilic acid). This guide outlines potential degradation mechanisms under various stress conditions, details relevant experimental protocols for stability testing, and presents analytical methodologies for the separation and quantification of the parent compound and its degradants.

Introduction

This compound is an ester of 2-aminobenzoic acid, a compound of interest in pharmaceutical and chemical research due to the diverse biological activities exhibited by its derivatives.[1] The stability of such ester-containing molecules is a critical parameter in drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities. Understanding the degradation profile of this compound is therefore essential for formulation development, shelf-life determination, and ensuring product safety and efficacy.

The primary anticipated degradation pathway for this compound is the hydrolysis of its ester linkage, yielding 2-aminobenzoic acid and 1-hydroxy-2-propanone. This reaction can be catalyzed by acid, base, or enzymes.[2][3][4] The resulting 2-aminobenzoic acid is a known metabolite that can be further degraded through various aerobic and anaerobic pathways.[1][5]

Physicochemical Properties and Synthesis

A summary of the physicochemical properties of related aminobenzoate esters is provided in Table 1. A plausible synthetic route for this compound involves the reaction of isatoic anhydride with a suitable propan-2-one derivative, or the esterification of 2-aminobenzoic acid.[6][7] A potential synthesis from isatoic anhydride is depicted below. Understanding the synthesis is crucial for identifying potential impurities that may influence stability.

Table 1: Physicochemical Properties of Related Aminobenzoate Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl 2-aminobenzoate | C₈H₉NO₂ | 151.16 | 24-25 | 256 |

| Ethyl 2-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 13 | 266-268 |

| Propyl 2-aminobenzoate | C₁₀H₁₃NO₂ | 179.22 | N/A | N/A |

Data extrapolated from publicly available chemical databases.[8][9][10]

Stability and Degradation Pathways

The stability of this compound is primarily dictated by the susceptibility of its ester bond to hydrolysis. This can occur under acidic, basic, and enzymatic conditions.

Hydrolytic Degradation

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can undergo hydrolysis to form 2-aminobenzoic acid and 1-hydroxy-2-propanone. This reaction is typically reversible.[2][11]

Base-Catalyzed Hydrolysis (Saponification): Alkaline conditions promote the irreversible hydrolysis of the ester to yield the salt of 2-aminobenzoic acid and 1-hydroxy-2-propanone. This reaction is generally faster and more complete than acid-catalyzed hydrolysis.[2][12]

Further Degradation of 2-Aminobenzoate

Once formed, 2-aminobenzoic acid (anthranilate) can be further metabolized by microorganisms through several well-characterized pathways.[1][5]

Aerobic Degradation: In aerobic environments, 2-aminobenzoate is typically degraded via pathways that lead to central metabolites. Common pathways include:

-

Catechol Pathway: 2-aminobenzoate is converted to catechol, which is then funneled into the β-ketoadipate pathway.[1]

-

Gentisate Pathway: An alternative route involving the formation of gentisate.[1]

-

3-Hydroxyanthranilate Pathway: Hydroxylation of 2-aminobenzoate to 3-hydroxyanthranilate, followed by ring cleavage.[5][13]

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. asianjpr.com [asianjpr.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]

- 11. ijrpp.com [ijrpp.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. microbiologyresearch.org [microbiologyresearch.org]

Potential Biological Activities of 2-Oxopropyl 2-aminobenzoate: A Technical Whitepaper

Disclaimer: This document provides a theoretical exploration of the potential biological activities of 2-Oxopropyl 2-aminobenzoate based on the known activities of structurally related compounds. As of the latest literature review, no specific biological data for this compound has been published. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide for potential areas of investigation.

Introduction

This compound is a chemical entity for which the biological profile has not been elucidated. However, its structure, comprising a 2-aminobenzoate (anthranilate) moiety ester-linked to a 2-oxopropyl group, suggests several potential pharmacological activities. The 2-aminobenzoate scaffold is a well-established pharmacophore present in a variety of therapeutic agents, exhibiting a broad range of biological effects including anti-inflammatory, analgesic, and anticancer properties.[1][2] The presence of the 2-oxopropyl group may modulate the pharmacokinetic and pharmacodynamic properties of the parent anthranilate structure, potentially leading to novel biological activities.

This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the established pharmacology of its constituent chemical motifs. We will delve into potential anti-inflammatory, analgesic, anticancer, and local anesthetic effects. For each potential activity, detailed experimental protocols for in vitro and in vivo evaluation are provided, along with visualizations of relevant signaling pathways and experimental workflows to guide future research.

Potential Biological Activities

Based on its structural components, this compound may exhibit the following biological activities:

-

Anti-inflammatory Activity: Derivatives of 2-aminobenzoic acid are known to possess anti-inflammatory properties.[3][4]

-

Analgesic Activity: The anthranilic acid scaffold is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic effects.[3][5]

-

Anticancer Activity: Various derivatives of 2-aminobenzoic acid have been investigated for their potential as anticancer agents.[6][7][8]

-

Local Anesthetic Activity: The structural resemblance to local anesthetics, which are often amino esters, suggests a potential for sodium channel blockade.[9][10]

Data Presentation: Predictive Quantitative Analysis

Due to the absence of experimental data for this compound, the following tables present hypothetical quantitative data based on activities reported for structurally related 2-aminobenzoate derivatives. These tables are for illustrative purposes to guide the design of future experiments.

Table 1: Predicted Anti-inflammatory Activity

| Assay | Model | Test Compound | Positive Control | Predicted IC50 / Inhibition |

| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 Macrophages | This compound | Dexamethasone | 10-50 µM |

| COX-2 Inhibition | In vitro enzyme assay | This compound | Celecoxib | 5-25 µM |

| Carrageenan-induced Paw Edema | Rat | This compound | Indomethacin | 40-60% inhibition at 10 mg/kg |

Table 2: Predicted Analgesic Activity

| Assay | Model | Test Compound | Positive Control | Predicted Effect |

| Hot Plate Test | Mouse | This compound | Morphine | Increased latency |

| Acetic Acid-induced Writhing | Mouse | This compound | Aspirin | 30-50% reduction in writhing |

Table 3: Predicted Anticancer Activity

| Assay | Cell Line | Test Compound | Positive Control | Predicted IC50 |

| MTT Assay | MCF-7 (Breast Cancer) | This compound | Doxorubicin | 20-100 µM |

| MTT Assay | A549 (Lung Cancer) | This compound | Cisplatin | 25-150 µM |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.[11]

In Vivo Analgesic Activity: Hot Plate Test

Objective: To evaluate the central analgesic activity of this compound in mice.

Methodology:

-

Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory conditions for at least one week.

-

Apparatus: Use a hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.

-

Compound Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) or a vehicle control intraperitoneally. A positive control group should receive a standard analgesic like morphine.

-

Measurement: At specific time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, place each mouse on the hot plate.

-

Endpoint: Record the latency time for the first sign of nociception, such as paw licking or jumping.

-

Cut-off Time: A cut-off time of 15-20 seconds should be set to prevent tissue damage.[12][13]

In Vitro Cytotoxicity: MTT Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[14][15]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that may be modulated by this compound, based on the activities of related compounds.

Caption: Hypothesized modulation of NF-κB and MAPK signaling pathways.

Caption: Postulated mechanism of sodium channel blockade.

Experimental Workflow

Caption: A generalized workflow for evaluating biological activity.

Conclusion

While there is currently no direct evidence for the biological activity of this compound, its chemical structure strongly suggests potential as an anti-inflammatory, analgesic, anticancer, and local anesthetic agent. This technical guide provides a foundational framework for initiating the investigation of this compound. The detailed experimental protocols and conceptualized signaling pathways and workflows are intended to serve as a valuable resource for researchers and drug development professionals in designing and executing studies to elucidate the pharmacological profile of this compound. Further empirical studies are essential to validate these hypotheses and to determine the therapeutic potential of this novel chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. benchchem.com [benchchem.com]

- 8. preprints.org [preprints.org]

- 9. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Local anesthetic - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. dovepress.com [dovepress.com]

- 14. benchchem.com [benchchem.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Solubility of 2-Oxopropyl 2-aminobenzoate: A Technical Guide

This technical guide provides an in-depth overview of the solubility characteristics of 2-Oxopropyl 2-aminobenzoate, a key intermediate in the synthesis of various heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as 2-acetonyl 2-aminobenzoate, is a chemical compound utilized as a precursor in the synthesis of molecules such as quinazolines and their derivatives. Understanding its solubility in different solvents is crucial for its application in organic synthesis, purification, and formulation development. While specific quantitative solubility data is not extensively available in public literature, this guide consolidates the existing qualitative information and provides a comprehensive experimental protocol for its determination.

Data Presentation

Currently, there is a lack of specific quantitative solubility data for this compound in various solvents in peer-reviewed literature. However, based on its chemical structure and information regarding its synthesis, a qualitative assessment of its solubility can be inferred. The compound is noted to be soluble in traditional organic solvents.

| Solvent | Quantitative Solubility | Qualitative Assessment |

| Dimethylformamide (DMF) | Data not available | Soluble (used as a solvent in its synthesis) |

| Common Organic Solvents | Data not available | Generally soluble |

| Water | Data not available | Likely sparingly soluble to insoluble |

| Aqueous Buffers | Data not available | Solubility is expected to be pH-dependent |

Experimental Protocols

To determine the quantitative solubility of this compound, a standardized equilibrium solubility assay can be employed. The following protocol outlines the necessary steps.

Equilibrium Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

1. Materials and Equipment:

-

This compound (solid form)

-

A range of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, acetone, dimethyl sulfoxide (DMSO))

-

Incubator shaker capable of maintaining a constant temperature

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS) for concentration analysis[1][2]

-

Analytical balance

-

Vials with screw caps

-

Pipettes and tips

-

Preparation: Prepare stock solutions of this compound in a suitable solvent for the calibration curve. Prepare the desired test solvents (e.g., buffers, organic solvents).

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the test solvent to the vial containing the solid compound.

-

Equilibration: Seal the vials and place them in an incubator shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[1][3] The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the dissolved compound remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment. Carefully filter the supernatant through a suitable syringe filter to remove all undissolved particles.[1][3] It is important to discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

Analysis: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the concentration of this compound in the diluted filtrate using a validated HPLC or LC-MS method.[1]

-

Data Analysis: Calculate the solubility of the compound in the test solvent from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[3]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the equilibrium solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

References

Elucidating the Bioactivity of 2-Oxopropyl 2-aminobenzoate: A Review of Current Knowledge

A comprehensive review of the scientific literature reveals a notable absence of dedicated research into the specific theoretical mechanism of action of 2-Oxopropyl 2-aminobenzoate. This compound is predominantly documented as a chemical intermediate in the synthesis of more complex heterocyclic structures, such as quinazolinones.[1][2][3][4][5] While direct studies on its biological effects are scarce, an examination of its parent structure, 2-aminobenzoic acid (anthranilic acid), and its derivatives provides a foundation for postulating potential areas of biological activity.

Derivatives of 2-aminobenzoic acid are recognized for their broad and varied pharmacological effects.[6][7] This class of compounds has been investigated for a range of therapeutic applications, demonstrating activities that span from antimicrobial to anticancer effects.[6][8] Understanding these activities provides a framework for hypothesizing the potential, yet uninvestigated, mechanisms of this compound.

Potential Areas of Biological Activity for 2-Aminobenzoic Acid Derivatives

Research into 2-aminobenzoic acid derivatives has highlighted several key areas of biological activity:

-

Antifungal and Antibiofilm Properties: Certain derivatives have shown efficacy against fungal pathogens like Candida albicans. The proposed mechanism involves the downregulation of genes essential for hyphal growth and adhesion, such as HWP, ERG11, and ASL3.[6][9] This suggests a potential mechanism targeting fungal cell wall integrity and morphogenesis.

-

Antimicrobial Activity: The core structure of 2-aminobenzoic acid is a key component in the synthesis of various antimicrobial agents.[6] Some halogenated derivatives of 2-aminobenzoic acid have been explored as analogues of the antibiotic platensimycin, which inhibits fatty acid synthesis.[10]

-

Anti-inflammatory and Analgesic Effects: Anthranilic acid derivatives are foundational in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[6] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain.

-

Anticancer Activity: Various derivatives have been noted for their potential anticancer properties.[6] For instance, some quinazoline derivatives, which can be synthesized from 2-aminobenzoic acid precursors, have been investigated as inhibitors of protein kinases involved in cancer cell signaling pathways.[3]

-

Immunomodulatory Effects: Some related quinolone-based analogues have been studied for their ability to modulate immune responses.[11]

Given that this compound is a derivative of 2-aminobenzoic acid, it is plausible that it could exhibit one or more of these biological activities. However, without direct experimental evidence, any proposed mechanism remains purely theoretical. The specific "2-oxopropyl" ester functional group would significantly influence the molecule's physicochemical properties, such as its solubility, stability, and ability to cross cell membranes, which in turn would dictate its biological activity and mechanism of action.

This compound as a Synthetic Intermediate

The primary role of this compound in the scientific literature is as a reactant in the synthesis of dihydroquinazolinones.[1] This reaction typically involves a cyclocondensation process. The structure and reactivity of this compound make it a useful building block for creating more complex molecules with potential therapeutic applications.

Data Presentation

A thorough search of the existing literature yielded no specific quantitative data (e.g., IC50, Ki, EC50 values) regarding the biological activity of this compound. Therefore, no data tables can be provided at this time.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not available in the current body of scientific literature.

Visualizations

As there are no described signaling pathways or experimental workflows specifically for this compound, the creation of diagrams as requested is not possible.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. [PDF] Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. A Facile Semi-Synthetic Approach towards Halogen-Substituted Aminobenzoic Acid Analogues of Platensimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

The Genesis and Evolution of 2-Aminobenzoate Esters: A Technical Guide for Researchers

Introduction

2-Aminobenzoate esters, also known as anthranilate esters, are a class of organic compounds that have carved a significant niche in both industrial and academic research. From their early discovery as key components of floral and fruit fragrances to their contemporary applications in organic synthesis and as scaffolds in medicinal chemistry, the journey of these molecules is a testament to the enduring interplay between natural product chemistry and synthetic innovation. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 2-aminobenzoate esters, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Milestones

The story of 2-aminobenzoate esters begins with the exploration of natural scents. Methyl anthranilate, the most prominent member of this family, was first identified in the mid-1890s as a crucial component of neroli oil, an essential oil extracted from the blossoms of the bitter orange tree (Citrus aurantium).[1] Its discovery was a significant step in the chemical characterization of natural fragrances. By 1899, the presence of methyl anthranilate was confirmed in a variety of other natural essences, including jasmine, tuberose, gardenia, and ylang-ylang, solidifying its importance in the perfume industry.[1][2]

The early 20th century saw the commercialization of synthetic methyl anthranilate, which quickly became a staple for perfumers seeking to create or enhance floral and fruity fragrances.[1] A legendary, albeit anecdotal, account suggests its discovery as one of the first artificial flavors by a German scientist who accidentally created the compound and was met with the sweet aroma of grapes.[3] This characteristic grape-like scent led to its widespread use in the food and beverage industry, most notably as the key flavoring agent in grape-flavored sodas and candies.[3][4]

The historical timeline of 2-aminobenzoate esters is not solely confined to the realm of flavors and fragrances. The development of synthetic methodologies for their preparation, such as the Fischer esterification and the Hofmann rearrangement, played a pivotal role in the advancement of organic chemistry. One of the earliest and most well-known synthetic 2-aminobenzoate esters with medicinal applications is benzocaine (ethyl 4-aminobenzoate), which was first synthesized in 1890 by the German chemist Eduard Ritsert and introduced to the market in 1902 as a local anesthetic under the name "Anästhesin".[5]

Synthesis of 2-Aminobenzoate Esters: Key Methodologies

The synthesis of 2-aminobenzoate esters can be broadly categorized into two main approaches: direct esterification of anthranilic acid and its derivatives, and the formation of the aminobenzoate scaffold from other precursors.

Fischer-Speier Esterification

The Fischer-Speier esterification, first described in 1895, is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. This method is directly applicable to the synthesis of 2-aminobenzoate esters from 2-aminobenzoic acid (anthranilic acid).

Experimental Protocol: Synthesis of Methyl 2-Aminobenzoate via Fischer Esterification

-

Materials:

-

2-Aminobenzoic acid (Anthranilic acid)

-

Anhydrous methanol

-

Concentrated sulfuric acid (or dry hydrogen chloride gas)

-

Diethyl ether

-

5% Sodium carbonate solution

-

Anhydrous sodium sulfate

-

Round bottom flask

-

Reflux condenser with a drying tube (e.g., calcium chloride)

-

Heating mantle

-

Separatory funnel

-

Apparatus for distillation under reduced pressure

-

-

Procedure:

-

In a round bottom flask equipped with a reflux condenser and a drying tube, suspend 7 g of anthranilic acid in 50 ml of anhydrous methanol.[6]

-

Carefully pass dry hydrogen chloride gas through the suspension until the solution becomes saturated and warms up. Alternatively, slowly add a catalytic amount of concentrated sulfuric acid.[6]

-

Heat the reaction mixture to reflux for one hour.[6]

-

After reflux, cool the solution. Methyl anthranilate hydrochloride may crystallize out.[6]

-

Dilute the mixture with 200 ml of water and neutralize it by the slow addition of a 5% sodium carbonate solution until the solution is alkaline.[6]

-

The oily methyl anthranilate will separate. Extract the product with diethyl ether.[6]

-

Wash the ether extract with a 5% sodium carbonate solution, followed by water.[6]

-

Dry the ether extract over anhydrous sodium sulfate.[6]

-

Evaporate the ether to reduce the volume.[6]

-

Purify the crude product by vacuum distillation, collecting the fraction boiling at 135°C (at 15 mm Hg). The purified product is a crystalline mass with a melting point of 24.5°C.[6]

-

Hofmann Rearrangement

The Hofmann rearrangement provides an alternative route to 2-aminobenzoate esters, starting from phthalimide. This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom. In this context, phthalimide is first converted to anthranilic acid, which can then be esterified. A more direct approach involves the Hofmann rearrangement of phthalimide in the presence of an alcohol to directly yield the corresponding ester.

Experimental Protocol: Synthesis of Methyl Anthranilate from Phthalimide via Hofmann Rearrangement

This method proceeds in two conceptual stages: the formation of anthranilic acid from phthalimide, followed by in-situ or subsequent esterification.

-

Materials:

-

Phthalimide

-

Sodium hydroxide

-

Sodium hypochlorite solution

-

Methanol

-

Hydrochloric acid (for pH adjustment)

-

Apparatus for cooling and stirring

-

-

Procedure Overview:

-

Phthalimide is treated with a cold solution of sodium hydroxide to form the sodium salt of phthalamic acid.[4]

-

The solution is then treated with a cold solution of sodium hypochlorite.[4]

-

The mixture is warmed, which initiates the Hofmann rearrangement, leading to the formation of anthranilate.

-

In the presence of methanol, the anthranilate can be directly converted to methyl anthranilate.

-

The product is then isolated through extraction and purified by distillation.

-

A study on the optimization of this process using a microchannel reactor reported a yield of 80.3% and a purity of 98.5% under optimized conditions (molar ratio of phthalimide:sodium hypochlorite:methanol of 1:1.1:3.7, at 0°C for 97 seconds).[7][8] In a semi-batch process, the same study found optimal conditions to be a molar ratio of 1:3.7 for methanol, achieving a yield of 75.2% and purity of 97.3%.[7]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for the formation of carbon-nitrogen bonds. While traditionally used for the synthesis of diaryl amines, modern variations of this reaction can be applied to the N-arylation of 2-aminobenzoate esters, allowing for the synthesis of a diverse range of derivatives.[9]

General Reaction Scheme:

Ar-X + H₂N-R-COOR' --(Cu catalyst, base, solvent)--> Ar-NH-R-COOR'

Where Ar-X is an aryl halide, and H₂N-R-COOR' is a 2-aminobenzoate ester.

-

Typical Conditions:

-

Catalyst: Copper(I) salts (e.g., CuI) are commonly used, often in combination with a ligand such as phenanthroline.[9]

-

Base: A base like potassium carbonate is typically required.

-

Solvent: High-boiling polar solvents such as DMF or NMP are often employed.[9]

-

Temperature: The reaction often requires elevated temperatures.[9]

-

Quantitative Data and Physicochemical Properties

For researchers, having access to reliable quantitative data is crucial for experimental design and interpretation. The following tables summarize key data for methyl and ethyl 2-aminobenzoate.

Table 1: Comparison of Synthesis Methods for Methyl 2-Aminobenzoate

| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Purity | Reference(s) |

| Fischer Esterification | Anthranilic acid | Methanol, H₂SO₄ or HCl | Good to High | >95% | [6] |

| Hofmann Rearrangement | Phthalimide | NaOH, NaOCl, Methanol | 75-80% | >97% | [7][8] |

Table 2: Physicochemical and Spectroscopic Data for Methyl 2-Aminobenzoate

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [4] |

| Molar Mass | 151.16 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid/solid | [4] |

| Melting Point | 24.5 °C | [6] |

| Boiling Point | 256 °C | [4] |

| ¹H NMR (CDCl₃) | δ 7.84 (dd), 7.24 (m), 6.62 (t), 5.71 (s, br), 3.84 (s) | [10] |

| ¹³C NMR (CDCl₃) | δ 168.6, 150.5, 134.1, 131.2, 116.7, 116.2, 110.7, 51.5 | [10] |

| IR (cm⁻¹) | N-H stretch (~3400-3300), C=O stretch (~1700) | [11] |

| MS (m/z) | 151 (M+), 119, 92, 65 | [11] |

Table 3: Physicochemical and Spectroscopic Data for Ethyl 2-Aminobenzoate

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO₂ | [12] |

| Molar Mass | 165.19 g/mol | [12] |

| Appearance | Colorless liquid with a fruity odor | [12] |

| Melting Point | 13 °C | [12] |

| Boiling Point | 268 °C | [12] |

| Density | 1.1174 g/cm³ at 20 °C | [12] |

| ¹H NMR (CDCl₃) | δ 7.87 (dd), 7.27 (ddd), 6.66 (d), 6.63 (t), 5.70 (br s), 4.33 (q), 1.38 (t) | [13] |

| ¹³C NMR (CDCl₃) | δ 168.3, 150.6, 134.2, 131.3, 116.6, 116.1, 110.9, 60.5, 14.4 | [14] |

| IR (cm⁻¹) | N-H stretch (~3480, 3370), C=O stretch (~1690) | [15] |

| MS (m/z) | 165 (M+), 120, 92, 65 | [16] |

Role in Drug Development and Signaling Pathways

While the historical applications of 2-aminobenzoate esters have been dominated by the flavor and fragrance industries, their structural motif is increasingly recognized for its potential in drug discovery and development. The presence of both an aromatic amine and an ester functional group provides a versatile scaffold for chemical modification and interaction with biological targets.

Although direct studies on the specific signaling pathways modulated by simple 2-aminobenzoate esters are still emerging, significant research on structurally related compounds, particularly 2-aminobenzothiazole derivatives , provides valuable insights into their potential mechanisms of action. These derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

Potential Mechanisms of Action (Inferred from 2-Aminobenzothiazole Derivatives):

-

Inhibition of Protein Kinases: Many 2-aminobenzothiazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell signaling. A key target is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival.[3][6] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

-

Inhibition of Tyrosine Kinases: Specific tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are also targeted by some 2-aminobenzothiazole derivatives.[1] Dysregulation of these kinases is a hallmark of many cancers.

-

Inhibition of DNA Topoisomerase: Some derivatives have been shown to interfere with the function of DNA topoisomerase, an enzyme essential for DNA replication and repair in cancer cells.[1]

-

Enzyme Inhibition: P-aminobenzoic acid (PABA) derivatives, including esters, have been studied as inhibitors of the enzyme H₂-pteroate synthetase in E. coli, which is involved in folate biosynthesis.[17] This suggests that 2-aminobenzoate esters could be explored as potential antimicrobial agents.

It is important to emphasize that while the biological activities of 2-aminobenzothiazoles provide a strong rationale for investigating 2-aminobenzoate esters in similar contexts, direct experimental validation is necessary to confirm their specific molecular targets and mechanisms of action.

Mandatory Visualizations

Experimental Workflow Diagrams

Signaling Pathway Diagram

Conclusion and Future Directions

The discovery and history of 2-aminobenzoate esters illustrate a fascinating progression from natural product chemistry to versatile applications in synthetic chemistry and materials science. While their role in the flavor and fragrance industry is well-established, their potential in drug development is an area of growing interest. The synthetic methodologies detailed in this guide provide a robust foundation for the preparation of a wide array of these compounds for further investigation.

Future research should focus on several key areas. A systematic evaluation of the biological activities of a diverse library of 2-aminobenzoate esters is needed to identify novel therapeutic leads. Elucidating the specific signaling pathways and molecular targets of these esters will be crucial for understanding their mechanisms of action and for rational drug design. Furthermore, the development of more sustainable and efficient synthetic methods will continue to be an important endeavor. The rich history and chemical versatility of 2-aminobenzoate esters suggest that their story is far from over, with new and exciting chapters waiting to be written by the scientific community.

References

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ethyl anthranilate, 87-25-2 [thegoodscentscompany.com]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Benzocaine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. aidic.it [aidic.it]

- 8. Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate | Chemical Engineering Transactions [cetjournal.it]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. US4633009A - Synthesis of methyl N-methylanthranilate - Google Patents [patents.google.com]

- 12. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ETHYL ANTHRANILATE(87-25-2) 1H NMR [m.chemicalbook.com]

- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 15. ETHYL ANTHRANILATE(87-25-2) IR Spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling Precautions for 2-Oxopropyl 2-aminobenzoate

Hazard Identification and Classification

Due to the lack of specific data, a hazard assessment must be inferred from the chemical structure of 2-Oxopropyl 2-aminobenzoate. The molecule contains an aromatic amine, a ketone, and an ester functional group.

-

Aromatic Amines: This class of compounds can be toxic and may cause skin and respiratory sensitization. Some aromatic amines are known or suspected carcinogens. Systemic effects can include methemoglobinemia, leading to cyanosis.

-

Ketones: Generally, ketones are of low to moderate toxicity but can be irritating to the eyes, skin, and respiratory tract. They are also typically flammable.

-

Esters (Aminobenzoates): Related compounds like methyl anthranilate and ethyl 4-aminobenzoate (Benzocaine) are known to be mild skin and eye irritants and may cause allergic skin reactions.[1][2][3][4] Methyl anthranilate has low acute toxicity.[1]

Based on these considerations, this compound should be handled as a substance that is potentially:

-

Harmful if swallowed.

-

A skin and eye irritant.

-

A potential skin sensitizer.

-

Harmful to aquatic life.

A logical workflow for assessing the risk of a novel compound like this compound is presented below.

Caption: Risk assessment workflow for novel compounds.

Physicochemical and Toxicological Data

The following tables summarize predicted physicochemical properties and potential toxicological endpoints for this compound. These are illustrative and should be confirmed by experimental data.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Comments |

| Molecular Formula | C10H11NO3 | - |

| Molecular Weight | 193.20 g/mol | - |

| Appearance | Off-white to yellow solid | Based on similar compounds |

| Melting Point | > 100 °C | Prediction based on structure |

| Boiling Point | > 300 °C | Prediction based on structure |

| Solubility | Sparingly soluble in water | Likely soluble in organic solvents |

| Vapor Pressure | < 0.01 mmHg at 25 °C | Low volatility expected |

Table 2: Summary of Potential Toxicological Hazards

| Endpoint | Predicted Hazard | Basis of Prediction |

| Acute Oral Toxicity | Category 4 (Harmful) | Analogy to aromatic amines |

| Skin Corrosion/Irritation | Category 2 (Irritant) | Analogy to aminobenzoate esters[2][3] |

| Eye Damage/Irritation | Category 2A (Irritant) | Analogy to aminobenzoate esters[5] |

| Skin Sensitization | Category 1 (May cause an allergic reaction) | Analogy to some aminobenzoates and aromatic amines[4][6] |

| Carcinogenicity | Insufficient Data | Some aromatic amines are carcinogenic |

| Mutagenicity | Insufficient Data | - |

| Reproductive Toxicity | Insufficient Data | - |

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

Due to the unknown toxicological profile, stringent safety measures are required.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory.

-

All handling of the solid material or its solutions should be performed inside a certified chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[7]

Hypothetical Experimental Workflow: Thermal Stability Assessment

The following diagram illustrates a general workflow for assessing the thermal stability of a new chemical entity like this compound using Differential Scanning Calorimetry (DSC).

Caption: Workflow for thermal stability analysis by DSC.

First-Aid Measures

In case of exposure, follow these procedures and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][3][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[7][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][9]

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][11]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust or vapors. Ensure adequate ventilation.[7][9]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[7][9]

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.[4] For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust or vapors.[12] Wash hands thoroughly after handling.[2][3][10] Use only in a chemical fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][10] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][11]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available. However, aromatic amines can be sensitive to air and light.[8]

-

Chemical Stability: Assumed to be stable under recommended storage conditions.[11]

-

Conditions to Avoid: Avoid exposure to heat, light, and air.[8] Keep away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2][11]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[11]

Disposal Considerations

Dispose of this material and its container as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal. Do not allow the material to enter the environment.[2][10]

References

- 1. grokipedia.com [grokipedia.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. chemos.de [chemos.de]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. skcinc.com [skcinc.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. skcinc.com [skcinc.com]

- 10. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]

- 11. fishersci.com [fishersci.com]

- 12. aglayne.com [aglayne.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Oxopropyl 2-aminobenzoate from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilic acid and its derivatives are pivotal structural motifs in medicinal chemistry, serving as precursors to a wide range of pharmaceuticals and biologically active compounds. Anthranilate esters, in particular, have garnered significant attention for their diverse pharmacological properties, which include bactericidal, fungicidal, and antiandrogenic activities.[1][2] The synthesis of novel anthranilate esters remains a key area of research for the development of new therapeutic agents. This document provides a detailed protocol for the synthesis of 2-Oxopropyl 2-aminobenzoate, an ester of anthranilic acid, through the O-alkylation of anthranilic acid with chloroacetone.

The primary challenge in the alkylation of anthranilic acid lies in controlling the regioselectivity between N-alkylation and O-alkylation. The amino group and the carboxylic acid group are both nucleophilic. However, studies have shown that the reaction conditions, particularly the choice of solvent and base, can significantly influence the outcome. O-alkylation is preferentially achieved by using a basic salt of anthranilic acid in an aprotic solvent, which enhances the nucleophilicity of the carboxylate oxygen.[3]

Principle of the Method

The synthesis of this compound from anthranilic acid is achieved via a nucleophilic substitution reaction. Anthranilic acid is first deprotonated with a mild base, such as sodium bicarbonate, to form the corresponding sodium anthranilate salt. This increases the nucleophilicity of the carboxylate oxygen. The anthranilate salt is then reacted with chloroacetone in an aprotic polar solvent like N,N-dimethylformamide (DMF). The carboxylate anion acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetone and displacing the chloride leaving group to form the desired ester, this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

Anthranilic acid

-

Chloroacetone

-

Sodium bicarbonate (NaHCO₃)

-

N,N-Dimethylformamide (DMF)

-